1-Bromo-2-methylpropane

Vue d'ensemble

Description

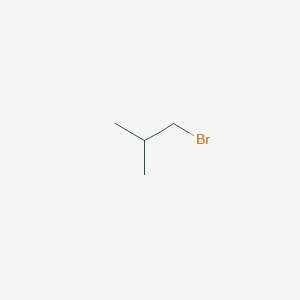

1-Bromo-2-methylpropane (CAS 78-77-3), also known as isobutyl bromide, is a branched alkyl bromide with the molecular formula C₄H₉Br. It is a clear, volatile liquid with a boiling point of 90.7°C, a melting point of -119°C, and a density of 1.26 g/cm³ . The compound is slightly soluble in water (0.51 g/L at 18°C) but miscible with organic solvents like ethanol and ether . Industrially, it serves as a solvent, alkylating agent, and intermediate in pharmaceutical synthesis, such as in the preparation of 1-ethyl-1,3-isobutylimidazolium bromide .

Méthodes De Préparation

Acid-Catalyzed Substitution with Hydrobromic Acid

The most widely documented synthesis of 1-bromo-2-methylpropane involves the reaction of isobutanol (2-methyl-1-propanol) with hydrobromic acid (HBr) under acidic conditions. This method leverages sulfuric acid as a catalyst to protonate the hydroxyl group of isobutanol, facilitating nucleophilic substitution by bromide ions .

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (S<sub>N</sub>2) mechanism, where the protonated hydroxyl group departs as water, enabling bromide ion attack at the primary carbon. Competing pathways, such as carbocation formation (S<sub>N</sub>1), are minimized under controlled conditions, though trace tertiary byproducts (e.g., bromo-tert-butane) indicate minor rearrangement . The general mechanism is:

3\text{)}2\text{CHCH}2\text{OH} + \text{HBr} \xrightarrow{\text{H}2\text{SO}4} \text{(CH}3\text{)}2\text{CHCH}2\text{Br} + \text{H}_2\text{O}

Procedure and Optimization

A representative protocol involves:

-

Reactants : Isobutanol (4.047 mol), 48% HBr (10.679 mol), and concentrated H<sub>2</sub>SO<sub>4</sub> (4.079 mol) .

-

Conditions : Heating to 90–95°C for 12–16 hours under reflux, followed by fractional distillation at 100–140°C .

Key Parameters :

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| HBr Concentration | 48% (aq.) | Higher concentrations favor HBr availability but risk side reactions |

| H<sub>2</sub>SO<sub>4</sub> Loading | 1:1 (vs. isobutanol) | Excess acid accelerates reaction but increases carbocation side products |

| Reaction Time | 12–16 hours | Prolonged heating improves conversion but risks decomposition |

Yield and Byproducts

The crude product (435 g, 78% purity) contains significant impurities:

Distillation through a Kirschner column yields 238 g (42.9% overall) of 99.2% pure this compound . The low yield underscores challenges in suppressing elimination and rearrangement pathways.

Purification Techniques

Post-reaction workup includes:

-

Extraction : Methylene chloride (600 g) for aqueous phase extraction .

-

Washing : 5% NaHCO<sub>3</sub> to neutralize residual acid .

-

Distillation : Collecting the 92–95°C fraction to isolate the target compound .

Free Radical Bromination of Isobutane

While less common in laboratory settings, free radical bromination of isobutane offers an alternative route, particularly in industrial contexts. This method employs bromine (Br<sub>2</sub>) and UV light or peroxides to generate bromine radicals, which abstract hydrogen atoms from isobutane .

Reaction Mechanism

The chain mechanism involves:

-

Initiation :

-

Propagation :

3\text{)}3\text{CH} + \text{Br}^\bullet \rightarrow \text{(CH}3\text{)}3\text{C}^\bullet + \text{HBr}

3\text{)}3\text{C}^\bullet + \text{Br}2 \rightarrow \text{(CH}3\text{)}_3\text{CBr} + \text{Br}^\bullet

Selectivity Considerations

Bromination exhibits 97:1 selectivity for secondary C–H bonds over primary ones . However, isobutane lacks secondary hydrogens, making this method unsuitable for this compound synthesis. This highlights the method’s limitation compared to acid-catalyzed substitution.

Comparative Analysis of Preparation Methods

| Method | Acid-Catalyzed Substitution | Free Radical Bromination |

|---|---|---|

| Starting Material | Isobutanol | Isobutane |

| Catalyst | H<sub>2</sub>SO<sub>4</sub> | UV Light/Peroxides |

| Mechanism | S<sub>N</sub>2 | Radical Chain |

| Yield | 42.9% | Not applicable (wrong product) |

| Byproducts | Tertiary bromides, alkenes | None (if applicable) |

| Industrial Feasibility | High (batch process) | Low (selectivity issues) |

Industrial Production Considerations

Large-scale synthesis prioritizes:

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-2-methylpropane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

-

Nucleophilic Substitution (S_N2): In the presence of a strong nucleophile such as sodium hydroxide (NaOH) or potassium cyanide (KCN), this compound undergoes bimolecular nucleophilic substitution to form the corresponding alcohol or nitrile. [ \text{CH₃-CH(CH₃)-CH₂Br} + \text{NaOH} \rightarrow \text{CH₃-CH(CH₃)-CH₂OH} + \text{NaBr} ] [ \text{CH₃-CH(CH₃)-CH₂Br} + \text{KCN} \rightarrow \text{CH₃-CH(CH₃)-CH₂CN} + \text{KBr} ]

-

Elimination (E2): In the presence of a strong base such as potassium tert-butoxide (KOtBu), this compound can undergo elimination to form 2-methylpropene. [ \text{CH₃-CH(CH₃)-CH₂Br} + \text{KOtBu} \rightarrow \text{CH₂=C(CH₃)-CH₃} + \text{KBr} + \text{H₂O} ]

Major Products Formed:

- Alcohols

- Nitriles

- Alkenes

Applications De Recherche Scientifique

Organic Synthesis

1-Bromo-2-methylpropane serves as a versatile building block in organic chemistry. Its primary applications include:

- Alkylating Agent : It is used to introduce the isobutyl group into various organic molecules, facilitating the synthesis of more complex compounds. This property is particularly valuable in the preparation of pharmaceuticals and agrochemicals .

- Synthesis of Brominated Compounds : The compound acts as a synthetic reagent for creating various brominated derivatives, which are often used in further chemical reactions .

Pharmaceutical Applications

In the pharmaceutical industry, this compound plays a crucial role in synthesizing intermediates and active pharmaceutical ingredients (APIs). Its ability to participate in nucleophilic substitution reactions makes it an essential component in drug development processes .

Material Science

The compound is also significant in material science:

- Polymer Production : It is used in the preparation of polymers and advanced materials, contributing to the development of plastics and coatings .

- Specialty Chemicals : this compound is integral to producing specialty chemicals such as surfactants and lubricants, which are critical for various industrial applications .

Solvent Applications

As a solvent, this compound enhances reaction rates and yields in laboratory settings. Its effectiveness as a solvent allows for improved performance in chemical reactions where solubility plays a crucial role .

Research on Reaction Mechanisms

Researchers utilize this compound to study reaction mechanisms involving brominated compounds. Understanding these mechanisms helps chemists explore how different chemical environments affect reactivity and stability .

Case Studies

Several case studies have documented the health effects associated with exposure to this compound, highlighting its potential risks:

| Year | Symptoms | Exposure Context | Duration & Concentration |

|---|---|---|---|

| 1999 | Weakness, numbness | Metal stripping | 2 months (unspecified concentration) |

| 2002 | Incontinence, sore throat | Glue spraying in foam factory | <1 year (average 133 ppm) |

| 2004 | Neurological issues | Production factory | >2 years (0.34–261 ppm) |

| 2012 | Sensory ataxic neuropathy | Metal frame cleaning | 18 months (553 ppm) |

These case studies indicate that even low-level exposure can lead to significant health issues over time. Notably, the National Toxicology Program has classified 1-bromopropane as "reasonably anticipated to be a human carcinogen" based on animal studies that showed tumor formation in female mice and rats .

Mécanisme D'action

The primary mechanism by which 1-Bromo-2-methylpropane exerts its effects is through nucleophilic substitution reactions. The bromine atom, being a good leaving group, is displaced by a nucleophile, resulting in the formation of a new chemical bond. This mechanism is crucial in organic synthesis, where the compound is used to introduce the isobutyl group into target molecules.

Comparaison Avec Des Composés Similaires

Structural Isomerism and Physical Properties

1-Bromo-2-methylpropane is one of four structural isomers of C₄H₉Br:

| Isomer | Common Name | Boiling Point (°C) | Branching |

|---|---|---|---|

| 1-Bromobutane | n-Butyl bromide | ~101 | Linear chain |

| 2-Bromobutane | sec-Butyl bromide | ~91 | Secondary carbon |

| This compound | Isobutyl bromide | 90.7 | Branched (tertiary) |

| 2-Bromo-2-methylpropane | tert-Butyl bromide | ~73 | Highly branched |

Key observations:

- Branching reduces boiling points due to decreased surface area and van der Waals interactions. For example, tert-butyl bromide (73°C) has a significantly lower boiling point than n-butyl bromide (101°C) .

- Solubility : Branched isomers like this compound exhibit lower water solubility compared to linear isomers, aligning with their hydrophobic nature .

C-Br Bond Dissociation Energy (D₀)

The C-Br bond dissociation energy of this compound is 295.0 kJ/mol , comparable to other bromoalkanes:

| Compound | D₀ (kJ/mol) | Structure |

|---|---|---|

| This compound | 295.0 | Br-CH₂CH(CH₃)₂ |

| 1-Bromobutane | 296.6 ± 4.2 | Br-CH₂CH₂CH₂CH₃ |

| 1-Bromo-2,2-dimethylpropane | 298.2 | Br-CH₂C(CH₃)₃ |

The data indicate that branching and chain length minimally affect C-Br bond strength , likely due to the dominance of electronic effects over steric factors in bond stability .

Reactivity in Dehalogenation Reactions

smegmatis CCM 4622, unlike linear bromoalkanes (e.g., 1-bromopropane converts to 1-propanol). This suggests steric hindrance from branching limits substrate-enzyme binding .

Solvation Free Energies

Solvation free energies (kJ/mol) calculated using implicit solvent models:

| Compound | IEFPCM-UFF (Gas) | CPCM (Gas) | SMD (Gas) |

|---|---|---|---|

| This compound | -109.525264 | -109.525292 | -109.519643 |

| 1-Bromopropane | -109.525267 | -109.525294 | -109.519605 |

| 1-Bromopentane | -109.525247 | -109.525280 | -109.519442 |

The similarity across bromoalkanes highlights negligible solvent model dependency on alkyl chain length or branching .

Analytical Method Performance

GC analysis of this compound demonstrates:

- Sensitivity : LOD = 0.4725 µg/mL, LOQ = 1.89 µg/mL (S/N ≥10) .

- Precision : %RSD ≤1.34% for recovery rates .

Comparatively, linear bromoalkanes (e.g., 1-bromobutane) may exhibit shorter retention times but similar detection limits due to analogous volatility and polarity .

Activité Biologique

1-Bromo-2-methylpropane, also known as isobutyl bromide (CAS No. 78-77-3), is an organic compound with significant industrial applications. However, its biological activity, particularly in terms of toxicity and potential health effects, has garnered attention in recent years. This article explores the biological activity of this compound, focusing on its toxicological profile, case studies related to human exposure, and relevant research findings.

This compound is a clear liquid with a molecular formula of C₄H₉Br and a molecular weight of 137.02 g/mol. It has a boiling point of approximately 92 °C and is slightly soluble in water but miscible with organic solvents like alcohol and ether . The compound is primarily used as a synthetic reagent in organic synthesis, particularly in the preparation of various brominated compounds .

Toxicological Profile

The toxicological effects of this compound have been documented in several studies. Key findings include:

- Acute Toxicity : The compound exhibits moderate toxicity via the intraperitoneal route, with an LD50 value greater than 2000 mg/kg in rats . This suggests that while it can be harmful, it may not be as acutely toxic as some other halogenated hydrocarbons.

- Chronic Effects : Prolonged exposure to this compound has been associated with neurological disorders, including peripheral neuropathy and other cognitive impairments. Symptoms reported include weakness, numbness, dysphagia, and general paresthesia .

Case Studies

Several case studies highlight the adverse health effects associated with exposure to this compound:

| Year | Symptoms | Exposure Context | Duration & Concentration |

|---|---|---|---|

| 1999 | Weakness, numbness | Metal stripping | 2 months (unspecified concentration) |

| 2002 | Incontinence, sore throat | Glue spraying in foam factory | <1 year (average 133 ppm) |

| 2004 | Neurological issues | Production factory | >2 years (0.34–261 ppm) |

| 2012 | Sensory ataxic neuropathy | Metal frame cleaning | 18 months (553 ppm) |

These case studies indicate that even low-level exposure can lead to significant health issues over time. Notably, the National Toxicology Program classified 1-bromopropane as "reasonably anticipated to be a human carcinogen" based on animal studies that showed tumor formation in female mice and rats .

Regulatory Status and Safety Concerns

Due to its potential health risks, regulatory agencies have begun to scrutinize the use of this compound more closely:

- The EPA has recommended that workplaces maintain air concentrations below 25 ppm to mitigate health risks associated with exposure .

- The compound is considered a questionable carcinogen based on experimental neoplastigenic data and is categorized as highly flammable and potentially hazardous when exposed to heat or flame .

Q & A

Basic Questions

Q. How can structural isomerism in 1-bromo-2-methylpropane be experimentally distinguished from its positional isomers?

- Methodological Answer: Structural isomers of this compound (e.g., 1-bromobutane, 2-bromo-2-methylpropane) can be differentiated using gas chromatography (GC) with flame ionization detection (FID). Key parameters include retention time and resolution (≥1.5) under optimized column conditions (e.g., nitrogen carrier gas at 1.8 mL/min, temperature gradients) . Nuclear magnetic resonance (NMR) spectroscopy is also critical: distinct splitting patterns in -NMR (e.g., methyl group multiplicity) and -NMR chemical shifts confirm branching positions .

Q. What nucleophilic substitution reactions are most relevant for this compound in organic synthesis?

- Methodological Answer: this compound undergoes S2 reactions with strong nucleophiles (e.g., hydroxide, alkoxides) in polar aprotic solvents (e.g., DMSO). For example, reaction with NaOH yields 2-methyl-1-propanol. Reaction rates depend on steric hindrance; the branched structure favors S1 mechanisms under acidic conditions. Kinetic studies using GC or HPLC can monitor conversion and by-product formation (e.g., elimination products like alkenes) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Based on GHS classification, this compound is a Category 2 flammable liquid and irritant. Key precautions include:

- Use of fume hoods to prevent inhalation (vapor pressure: 72 mmHg).

- Personal protective equipment (PPE): nitrile gloves, safety goggles.

- Storage in flame-proof cabinets away from oxidizers.

Emergency procedures: In case of skin contact, wash with soap/water; for spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can a gas chromatography (GC) method be validated for quantifying trace this compound in pharmaceutical matrices?

- Methodological Answer: Validation follows ICH guidelines (specificity, linearity, accuracy, precision):

- Specificity: Resolve this compound from matrix interferences (e.g., DMF) using a DB-624 column (30 m × 0.53 mm ID, 3 µm). Resolution ≥1.5 .

- Linearity: Calibration curve (0.4725–18 ppm) with .

- Accuracy: Spike recovery (80–120%) with %RSD <6.0% .

- Robustness: Test minor parameter variations (e.g., column flow ±0.1 mL/min, temperature ±2°C) .

Q. What strategies are effective for controlling genotoxic impurities (GTIs) like this compound in API synthesis?

- Methodological Answer: Apply threshold of toxicological concern (TTC) principles (1.5 µg/day for long-term drugs). Control strategies include:

- Process optimization: Reduce bromide precursors or quench reactive intermediates.

- Analytical monitoring: Use GC-headspace with LOD 0.47 µg/mL and LOQ 1.5 µg/mL .

- Purification: Distillation or adsorption (e.g., activated carbon) to achieve <18 ppm in final API .

Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in elimination reactions?

- Methodological Answer: In dehydrohalogenation (e.g., with KOtBu), non-polar solvents (e.g., hexane) favor elimination over substitution. Kinetic studies using GC-MS show:

- Activation energy: Higher in polar solvents due to stabilization of transition states.

- Temperature effects: Rates increase by ~2-fold per 10°C rise (Arrhenius model). Optimize at 60–80°C to minimize side reactions .

Q. What computational methods predict the environmental persistence and toxicity of this compound?

- Methodological Answer: Use QSAR models and EPA tools (e.g., EPI Suite):

- Biodegradation: Predict half-life in soil (>60 days; persistent).

- Aquatic toxicity: EC50 for Daphnia magna estimated at 12 mg/L (moderately toxic).

- Human health: NIOSH guidelines recommend airborne exposure limits <1 ppm (neurotoxicity risk) .

Q. How can reaction pathways be optimized to minimize by-products during this compound synthesis?

- Methodological Answer: Continuous flow reactors improve mixing and heat transfer, reducing over-bromination. Key parameters:

Propriétés

IUPAC Name |

1-bromo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVFKOKELQSXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052539 | |

| Record name | 1-Bromo-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Bromo-2-methylpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

72.0 [mmHg] | |

| Record name | 1-Bromo-2-methylpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-77-3 | |

| Record name | 1-Bromo-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-methylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OEC0BW987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.